

An In-depth Technical Guide to Nona-1,5-dien-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nona-1,5-dien-4-OL

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Chemical Identity and Properties

Nona-1,5-dien-4-ol is an unsaturated alcohol with the molecular formula $C_9H_{16}O$. Its structure features a nine-carbon chain with two double bonds at positions 1 and 5, and a hydroxyl group at position 4.

IUPAC Name: **nona-1,5-dien-4-ol**[\[1\]](#)

Synonyms & Identifiers:

- CAS Number: 64677-47-0[\[1\]](#)
- PubChem CID: 54227869[\[1\]](#)
- SCHEMBL11584492[\[1\]](#)
- DTXSID20709902[\[1\]](#)

A comprehensive summary of the key physicochemical properties of **nona-1,5-dien-4-ol** is provided in the table below. These computed properties are essential for predicting its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Weight	140.22 g/mol	PubChem CID: 54227869[1]
Molecular Formula	C ₉ H ₁₆ O	PubChem CID: 54227869[1]
XLogP3	2.5	PubChem CID: 54227869[1]
Hydrogen Bond Donor Count	1	PubChem CID: 54227869[1]
Hydrogen Bond Acceptor Count	1	PubChem CID: 54227869[1]
Rotatable Bond Count	5	PubChem CID: 54227869[1]
Exact Mass	140.120115130 g/mol	PubChem CID: 54227869[1]
Monoisotopic Mass	140.120115130 g/mol	PubChem CID: 54227869[1]
Topological Polar Surface Area	20.2 Å ²	PubChem CID: 54227869[1]
Heavy Atom Count	10	PubChem CID: 54227869[1]
Complexity	105	PubChem CID: 54227869[1]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of **nona-1,5-dien-4-ol**. The following sections provide hypothetical yet experimentally sound methodologies based on established organic chemistry principles.

Synthesis via Grignard Reaction

A plausible and widely used method for the synthesis of secondary alcohols such as **nona-1,5-dien-4-ol** is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde. In this case, pent-2-enylmagnesium bromide can be reacted with acrolein.

Materials:

- Magnesium turnings
- Iodine crystal (as an initiator)

- Dry diethyl ether or tetrahydrofuran (THF)
- 3-Bromopent-1-ene
- Acrolein (propenal)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of dry diethyl ether or THF.
- Slowly add a solution of 3-bromopent-1-ene in dry ether or THF from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction. Maintain a gentle reflux by controlling the rate of addition.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (pent-2-enylmagnesium bromide).
- Reaction with Acrolein: Cool the Grignard reagent to 0 °C using an ice bath. Slowly add a solution of freshly distilled acrolein in dry ether or THF from the dropping funnel. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
- Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure **nona-1,5-dien-4-ol**.

Analytical Characterization

The identity and purity of the synthesized **nona-1,5-dien-4-ol** can be confirmed using various analytical techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

- Gas Chromatography (GC): A capillary column (e.g., DB-5ms) can be used with helium as the carrier gas. The oven temperature program would typically start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of the components.
- Mass Spectrometry (MS): The mass spectrum of **nona-1,5-dien-4-ol** is expected to show a molecular ion peak (M^+) at m/z 140. Characteristic fragmentation patterns for alcohols include the loss of a water molecule ($M-18$) and alpha-cleavage (fragmentation of the C-C bond adjacent to the hydroxyl group).

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- ^1H NMR: The spectrum would show characteristic signals for the different types of protons. The proton on the carbon bearing the hydroxyl group (-CHOH) would appear in the range of 3.5-4.5 ppm. The vinylic protons (-CH=CH₂) would resonate in the downfield region (around 5-6 ppm). The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

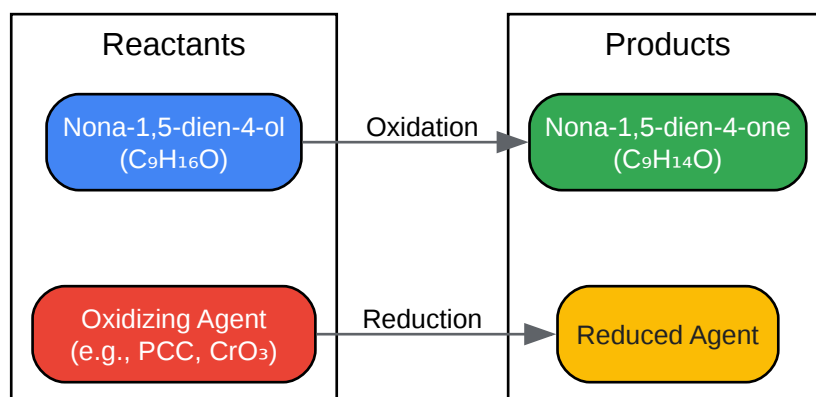
- ^{13}C NMR: The carbon attached to the hydroxyl group would be observed in the range of 60-80 ppm. The sp^2 hybridized carbons of the double bonds would appear in the downfield region (around 110-140 ppm).

Chemical Reactivity and Potential Signaling Pathways

While specific signaling pathways involving **nona-1,5-dien-4-ol** are not well-documented, its chemical structure suggests potential reactivity that could be relevant in biological systems or as a synthetic intermediate.

Oxidation to a Ketone

As a secondary alcohol, **nona-1,5-dien-4-ol** can be oxidized to the corresponding ketone, nona-1,5-dien-4-one. This is a common transformation in both organic synthesis and metabolic pathways.

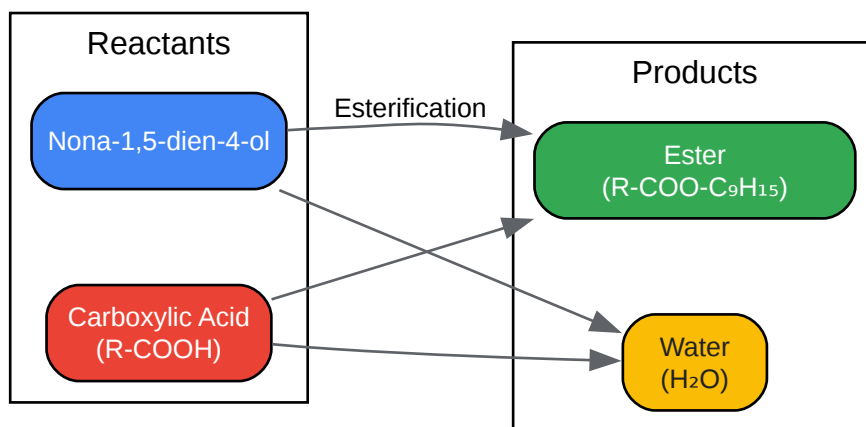


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Caption: Oxidation of **Nona-1,5-dien-4-ol** to Nona-1,5-dien-4-one.

Esterification

The hydroxyl group of **nona-1,5-dien-4-ol** can react with a carboxylic acid or its derivative to form an ester. This reaction is fundamental in the synthesis of various organic molecules and is analogous to the formation of lipids in biological systems.



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Caption: Esterification of **Nona-1,5-dien-4-ol** with a Carboxylic Acid.

The presence of two double bonds also allows for a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, further highlighting the synthetic utility of this molecule. The diene moiety could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, offering a route to complex cyclic structures.

Conclusion

Nona-1,5-dien-4-ol is a versatile unsaturated alcohol with potential applications in organic synthesis and as a scaffold for the development of new chemical entities. This guide provides a foundational understanding of its chemical properties, plausible synthetic and analytical methodologies, and potential reactivity. Further research into the biological activities and specific reaction pathways of **nona-1,5-dien-4-ol** is warranted to fully explore its potential in drug development and other scientific fields.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Nona-1,5-dien-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14505639#nona-1-5-dien-4-ol-iupac-name-and-synonyms]

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